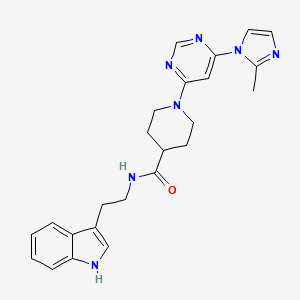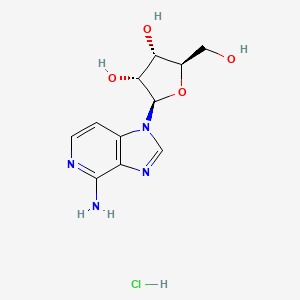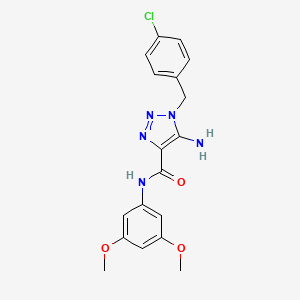
4-Methylenetetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Catalysis
4-Methylenetetrahydrofuran-3-ol is notably used in synthesis and catalysis. A prominent application involves its use in the palladium-catalyzed synthesis of various tetrahydrofuran derivatives, which are significant in organic chemistry. For example, Gabriele et al. (2000) discussed the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols to produce 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans, demonstrating the compound's versatility in synthesis (Gabriele et al., 2000). Similarly, Trost and Bringley (2013) highlighted the enantioselective synthesis of 2,2-disubstituted 4-methylenetetrahydrofurans, using a palladium-catalyzed cycloaddition with aryl ketones (Trost & Bringley, 2013).
Organic Synthesis
In the field of organic synthesis, 4-Methylenetetrahydrofuran-3-ol is used as an intermediate for creating more complex chemical structures. Gowrisankar et al. (2005) demonstrated its use in the synthesis of 2,5-dihydrofuran derivatives, showcasing its adaptability in producing polysubstituted tetrahydrofurans or furans (Gowrisankar, Park, & Kim, 2005).
Catalysis in Organic Chemistry
The compound is also significant in catalysis for organic chemical reactions. For instance, Williams and Meyer (1999) explored its use in the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans, particularly in the context of palladium(0)-catalyzed cyclization (Williams & Meyer, 1999). Additionally, Qian, Han, and Widenhoefer (2004) reported on its use in platinum-catalyzed intramolecular hydroalkoxylation, further emphasizing its utility in advanced chemical synthesis (Qian, Han, & Widenhoefer, 2004).
Advanced Chemical Transformations
4-Methylenetetrahydrofuran-3-ol's role in advanced chemical transformations is evident in studies like that of Datta et al. (1988), where they synthesized novel 2,5-substituted 3-bis(methylthio)methylenetetrahydrofurans, demonstrating the compound's flexibility in creating diverse chemical structures (Datta, Bhattacharjee, Ila, & Junjappa, 1988).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-methylideneoxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNNDGRREXXGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylenetetrahydrofuran-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)


![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2654004.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)


